Methyl N-(tert-butoxycarbonyl)tryptophylalaninate

Description

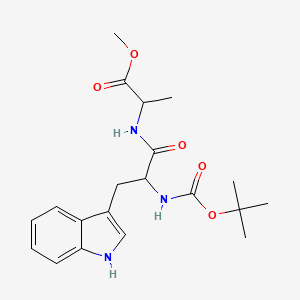

Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate is a complex organic compound that features an indole moiety Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

Properties

CAS No. |

63430-66-0 |

|---|---|

Molecular Formula |

C20H27N3O5 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |

InChI |

InChI=1S/C20H27N3O5/c1-12(18(25)27-5)22-17(24)16(23-19(26)28-20(2,3)4)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,24)(H,23,26) |

InChI Key |

HZFZVKVJXSPTNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Strategy

The preparation generally involves:

- Protection of the tryptophan amino group with a tert-butoxycarbonyl (Boc) group.

- Esterification of alanine to form the methyl ester.

- Peptide coupling to form the tryptophylalaninate dipeptide methyl ester.

Method 1: Boc Protection of Tryptophan Followed by Methyl Ester Formation and Peptide Coupling

This classical approach is derived from methods used for Boc-protected amino acids and their derivatives:

- The Boc protection step is adapted from protocols for N-(tert-butoxycarbonyl)-L-phenylalanine, which show high purity and yields (78–87%).

- Esterification can be performed by classical Fischer esterification or via trimethylsilyl diazomethane for mild conditions.

- Peptide coupling is typically done under anhydrous conditions to avoid hydrolysis.

Method 2: Synthesis via L-N-Boc-High Tryptophan Methyl Ester Intermediate (Patent Method)

A patented method provides a multi-step synthetic route starting from L-2-amino adipic acid, involving cyclization, esterification, Boc protection, reduction, and final peptide synthesis via Fischer indole synthesis or Heck reaction:

This method is notable for:

- Ensuring high chirality purity.

- Employing palladium-catalyzed Heck reaction for indole formation.

- Providing an alternative to classical Fischer indole synthesis.

Method 3: Direct Functionalization and Protection of Tryptophan Methyl Ester

Recent research explores direct functionalization of tryptophan derivatives, including Boc-protected tryptophan methyl esters, using transition metal catalysis:

- Use of iridium catalysts and bipyridine ligands for selective C7 functionalization of N-Boc-L-tryptophan methyl ester, which can be a precursor for further peptide synthesis.

- This method allows modification without deprotection, preserving Boc and methyl ester groups.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1. Boc Protection + Esterification + Coupling | Tryptophan, Alanine | Boc2O, NaOH, tert-butanol, methyl esterification agents, coupling agents | Boc protection, esterification, peptide coupling | 78–87% (for Boc protection step) | High purity, well-established | Multi-step, requires careful pH control |

| 2. Patent Multi-step Synthesis | L-2-amino adipic acid | Acetic acid, trimethylsilyl diazomethane, Boc2O, Li triethylborohydride, Pd catalyst | Cyclization, esterification, Boc protection, reduction, Heck reaction | ~34% final yield | High chirality, novel synthetic route | More complex, lower overall yield |

| 3. Direct C7 Functionalization | N-Boc-L-tryptophan methyl ester | Iridium catalyst, bipyridine ligand | Transition metal-catalyzed C-H functionalization | 85% (functionalization step) | Allows selective modification | Requires specialized catalysts |

Research Findings and Notes

- The Boc protection of amino acids like phenylalanine and tryptophan is reliably performed using di-tert-butyl dicarbonate in aqueous-organic media with sodium hydroxide, producing high-purity products after extraction and crystallization.

- Esterification using trimethylsilyl diazomethane is a mild and efficient method for methyl ester formation, preferred over acidic Fischer esterification to preserve sensitive groups.

- The palladium-catalyzed Heck reaction provides a modern synthetic alternative to classical indole formation methods, affording the protected tryptophan methyl ester with maintained stereochemistry.

- Transition metal-catalyzed direct functionalization methods expand the toolbox for modifying tryptophan derivatives without deprotection, useful for advanced peptide modifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate can undergo various types of chemical reactions:

Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives .

Scientific Research Applications

Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its indole moiety, which is known for its biological activity.

Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Research: It is used in studies related to cell biology and pharmacology due to its potential biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate is unique due to its specific structure, which combines an indole moiety with a tert-butoxycarbonyl-protected amino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Methyl N-(tert-butoxycarbonyl)tryptophylalaninate is a synthetic compound utilized in various biochemical applications, particularly in peptide synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed to enhance the stability and solubility of amino acids and peptides during chemical reactions.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 286.33 g/mol

- CAS Number : 328086-60-8

- Appearance : White to light yellow powder

- Purity : >98% (HPLC)

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 286.33 g/mol |

| Appearance | White to light yellow powder |

| Purity | >98% (HPLC) |

| Melting Point | 111.0 to 115.0 °C |

This compound exhibits biological activity primarily through its interaction with amino acid transport systems. It is believed to be a substrate for various transport mechanisms, facilitating its uptake into cells, which is crucial for its effectiveness in therapeutic applications.

In Vitro Studies

Research has shown that compounds similar to this compound can enter cells via system A transport mechanisms, which are sodium-dependent amino acid transport systems prevalent in mammalian cells. For instance, studies on related compounds demonstrated significant uptake in gliosarcoma cells, indicating potential for cancer treatment applications .

Case Studies and Research Findings

- Amino Acid Transport : A study evaluated the uptake of related compounds in rat gliosarcoma cells, revealing that amino acid transport inhibitors significantly reduced the uptake of these compounds, highlighting their dependence on specific transport systems .

- Peptide Synthesis Applications : this compound is utilized as a building block in peptide synthesis, allowing for the incorporation of tryptophan and alanine residues into larger peptide structures. This property is essential for developing peptides with specific biological activities .

- Therapeutic Potential : The compound's ability to modulate biological pathways through its structural components suggests potential therapeutic applications, particularly in oncology and neurobiology. Further research is needed to elucidate its full range of biological effects and potential clinical applications .

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Amino Acid Transport | Substrate for system A transport; significant cellular uptake |

| Peptide Synthesis | Building block for tryptophan and alanine incorporation |

| Therapeutic Applications | Potential use in cancer treatment and neurobiology research |

Q & A

Q. Key Considerations :

- Use of DMF as a solvent enhances reagent solubility and reaction efficiency.

- Low temperatures reduce epimerization risks.

How is this compound purified and characterized?

Basic Research Question

Purification : After synthesis, the crude product is often purified using silica gel chromatography with gradients of ethyl acetate/hexane. For peptides prone to aggregation, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Q. Characterization :

- FT-IR : Confirm the presence of Boc (C=O stretch at ~1690 cm⁻¹) and methyl ester (C-O stretch at ~1250 cm⁻¹) .

- ¹H NMR : Key signals include tert-butyl protons (δ 1.3–1.5 ppm), methyl ester (δ 3.6–3.8 ppm), and indole protons (δ 7.1–7.6 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₇N₃O₅: 390.2).

What are common side reactions during synthesis, and how are they mitigated?

Basic Research Question

Side Reactions :

- Racemization : Occurs during coupling, especially with activated esters. Mitigated by using low temperatures (0–5°C) and non-basic coupling agents like DIPC .

- Incomplete Deprotection : Residual Boc groups may persist if TFA treatment is insufficient. Ensure a 1:1 TFA/DCM ratio and 2-hour reaction time at room temperature .

Q. Mitigation Strategies :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Use scavengers (e.g., triisopropylsilane) during Boc deprotection to prevent side reactions with reactive intermediates .

How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) for this compound?

Advanced Research Question

Optimization Strategies :

Q. Method :

- Acquire 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Compare with literature data for Boc-protected tryptophan derivatives .

What strategies prevent racemization when integrating this compound into larger peptides?

Advanced Research Question

- Coupling Order : Incorporate tryptophan early in the sequence to minimize repeated exposure to basic conditions.

- Ultrasound-Assisted Synthesis : Reduces reaction time and racemization risk by enhancing reagent mixing .

- Enzymatic Coupling : Explore fucosidase-mediated glycosylation (as used for Boc-Ser-OMe in ), though substrate specificity may require optimization.

How are enzymatic modifications applied to this compound?

Advanced Research Question

While direct evidence is limited, analogous Boc-protected amino acid esters (e.g., Boc-Ser-OMe) undergo enzymatic glycosylation using fucosidases or glycosyltransferases. For Methyl N-Boc-tryptophylalaninate:

- Glycosylation : Test with α-L-fucosidase (EC 3.2.1.51) in pH 6.0 buffer at 37°C, monitoring via HPLC .

- Thioamide Incorporation : Use ynamide-mediated thiolation () to replace the amide bond with a thioamide, enhancing stability.

What safety protocols are critical during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.